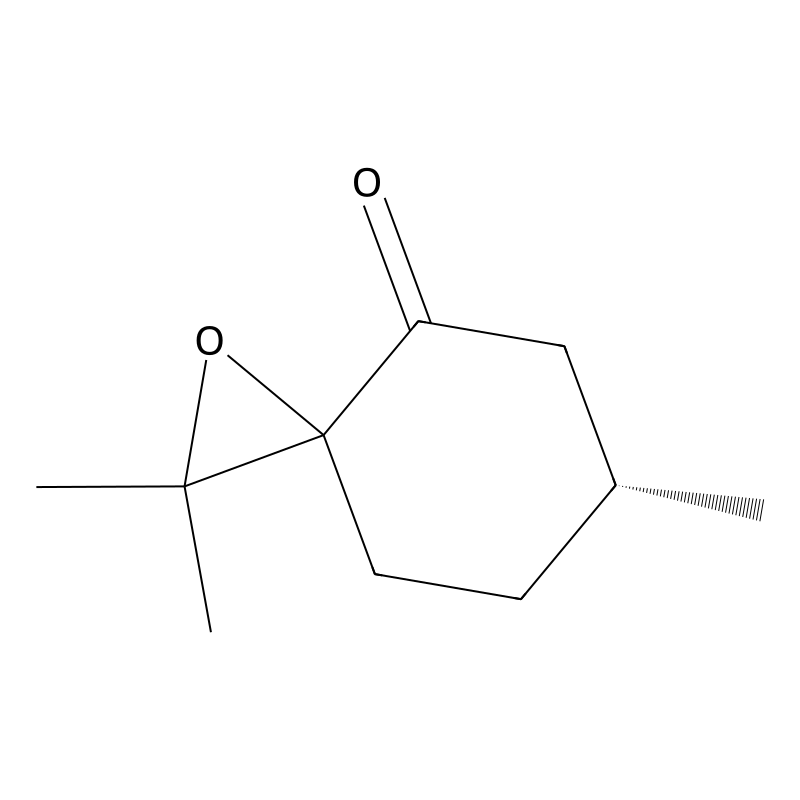

(R)-Pulegone Oxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-Pulegone Oxide is an enantiopure monoterpene epoxide characterized by its oxirane ring fused to a p-menthane skeleton. In industrial and academic procurement, it is primarily sourced as an advanced chiral pool building block for the asymmetric total synthesis of complex diterpenes, lycodine-type alkaloids, and specialized terpenoids [1]. Additionally, it serves as a critical reference standard in hepatotoxicity and metabolic assays, functioning as the direct reactive intermediate in the cytochrome P450-mediated conversion of pulegone to menthofuran [2]. Its defined stereochemistry and pre-installed epoxide moiety make it a highly efficient starting material compared to unoxidized monoterpenes, offering distinct advantages in process yield and structural precision.

Substituting (R)-Pulegone Oxide with its unoxidized precursor, (R)-pulegone, introduces significant process inefficiencies, as in situ Weitz-Scheffer epoxidation typically yields a 1:2 mixture of diastereomers that requires laborious chromatographic separation [1]. Furthermore, attempting to substitute with structurally similar monoterpene epoxides, such as piperitone oxide, fails during Lewis acid-catalyzed rearrangements. The distinct position of the oxirane ring relative to the ketone in pulegone oxide dictates an entirely different mechanistic pathway—specifically, a ring expansion rather than the 1,2-hydride shift observed in analogs[2]. Consequently, procuring the exact, enantiopure (R)-Pulegone Oxide is strictly required for reproducible downstream stereocenters and specific metabolic profiling.

Bypassing Diastereomeric Bottlenecks in Chiral Pool Synthesis

In the synthesis of lycodine-type alkaloids, utilizing pre-purified (R)-Pulegone Oxide eliminates the initial Weitz-Scheffer epoxidation of (+)-pulegone. In situ epoxidation of the exocyclic olefin yields a suboptimal 1:2 mixture of epoxide diastereomers, significantly reducing the throughput of the desired isomer for subsequent nucleophilic opening and retro-aldol fragmentation. Procuring the isolated (R)-Pulegone Oxide directly provides 100% of the target starting material, effectively tripling the effective yield of the first synthetic stage and streamlining the production of the C/D ring cycloaddition partner [1].

| Evidence Dimension | Effective isomer yield for downstream retro-aldol fragmentation |

| Target Compound Data | 100% isomer purity (using pre-isolated (R)-Pulegone Oxide) |

| Comparator Or Baseline | ~33% target isomer yield (using in situ epoxidation of (+)-pulegone) |

| Quantified Difference | 3-fold increase in usable isomer starting material |

| Conditions | Weitz-Scheffer-type epoxidation vs direct procurement of the epoxide |

Procuring the specific epoxide isomer eliminates a major diastereomeric separation bottleneck, drastically improving the overall yield and scalability of complex alkaloid syntheses.

Scaffold-Specific Reactivity in Lewis Acid-Catalyzed Rearrangements

The structural relationship between the ketone and the oxirane ring in (R)-Pulegone Oxide drives distinct skeletal rearrangements not accessible via other monoterpene epoxides. When subjected to zinc bromide catalysis, pulegone oxide undergoes a highly specific heterolytic fission and anionotropic rearrangement to produce an expanded carbocycle exclusively. In contrast, the closely related piperitone oxide undergoes a 1,2-hydride shift to form a diosphenol derivative[1]. This divergent reactivity confirms that pulegone oxide cannot be replaced by other in-class epoxides when targeting specific ring-expanded cyclic frameworks.

| Evidence Dimension | Major rearrangement product under ZnBr2 catalysis |

| Target Compound Data | Exclusive formation of ring-expanded carbocycle via anionotropy |

| Comparator Or Baseline | Piperitone oxide (yields diosphenol via 1,2-hydride shift) |

| Quantified Difference | Complete divergence in the resulting cyclic carbon framework |

| Conditions | Zinc bromide catalysis in dry benzene |

Buyers targeting specific non-natural carbocycles must procure pulegone oxide, as generic monoterpene epoxides will yield completely different structural scaffolds under identical catalytic conditions.

Isolation of Cytochrome P450-Mediated Toxicity Pathways

The hepatotoxicity of pulegone is heavily dependent on its metabolic activation to menthofuran by cytochrome P450 enzymes, with pulegone oxide serving as the obligate reactive intermediate. In toxicological screening, dosing cell lines or animal models directly with (R)-Pulegone Oxide bypasses the initial, highly variable P450-mediated epoxidation step observed with unoxidized pulegone. This allows researchers to quantitatively isolate and measure the downstream toxicity and covalent binding of the menthofuran pathway without the confounding variables of differing baseline CYP450 expression levels among test subjects [1].

| Evidence Dimension | Metabolic pathway isolation in toxicity assays |

| Target Compound Data | Direct, quantitative conversion to menthofuran-related toxic metabolites |

| Comparator Or Baseline | (R)-Pulegone (requires variable, rate-limiting CYP450 epoxidation) |

| Quantified Difference | Elimination of the primary metabolic bottleneck (P450 epoxidation variance) |

| Conditions | In vitro and in vivo hepatotoxicity / metabolic profiling models |

For toxicology labs, using the exact oxide intermediate is essential for standardizing assays and accurately mapping the downstream mechanism of menthofuran-induced liver damage.

Stereocontrol in Diterpene Favorskii Rearrangements

In the unified total synthesis of highly oxygenated ryanodane diterpenes (such as ryanodol and perseanol), (R)-Pulegone Oxide serves as a highly efficient chiral pool precursor. It undergoes a predictable Favorskii rearrangement followed by diastereoconvergent α-hydroxylation to yield a specific C-ring fragment with the correct B-C ring fusion diol stereochemistry. Attempting to build this densely oxygenated, stereospecific fragment from simpler cyclopentenone derivatives requires significantly more steps and suffers from poor diastereoface selectivity during key additions [1].

| Evidence Dimension | Synthetic efficiency for B-C ring fusion diols |

| Target Compound Data | Direct access to B-C ring fusion diol via Favorskii rearrangement |

| Comparator Or Baseline | De novo synthesis from 3-ethoxycyclopent-2-en-1-one |

| Quantified Difference | Significant reduction in linear steps to establish the C-ring stereocenters |

| Conditions | Total synthesis of (+)-perseanol and related ryanodane diterpenes |

Procurement of (R)-Pulegone Oxide drastically shortens the synthetic route for complex diterpenes by leveraging its pre-existing chiral centers and predictable rearrangement chemistry.

Asymmetric Synthesis of Lycodine Alkaloids

Serves as the ideal starting material for generating C/D ring cycloaddition partners via nucleophilic epoxide opening and retro-aldol fragmentation, effectively avoiding the low-yield diastereomeric mixtures associated with in situ pulegone epoxidation [1].

Scaffold Generation via Lewis Acid Catalysis

Utilized in methodology development to access specific ring-expanded carbocycles through zinc bromide-catalyzed anionotropic rearrangements, a pathway not accessible when substituting with other monoterpene epoxides like piperitone oxide [2].

Hepatotoxicity and ADME Profiling

Acts as an essential reference standard and dosing agent for isolating the menthofuran-dependent toxicity pathway in cytochrome P450 metabolic studies, bypassing the variable primary oxidation step of pulegone [3].

Chiral Pool Precursor for Ryanodane Diterpenes

Functions as an efficient building block for accessing densely oxygenated C-ring fragments via Favorskii rearrangements in the total synthesis of complex targets like ryanodol and perseanol [4].

References

- [1] Bioinspired Diversification Approach Toward the Total Synthesis of Lycodine-Type Alkaloids. J. Am. Chem. Soc. 2021

- [2] The Zinc Bromide-catalyzed Rearrangement of Pulegone Oxide and Piperitone Oxide. Bull. Chem. Soc. Jpn. 1971

- [3] Toxicity and metabolism of R-(+)-pulegone in rats: Its effects on hepatic cytochrome P450 in vivo and in vitro. Biochem. Biophys. Res. Commun. 1991

- [4] Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis. Acc. Chem. Res. 2021

XLogP3

Dates

Explore Compound Types

CH3-CClF2

C2H3ClF2